N-Methyl-4-(pyridin-4-yl)cyclohexanamine
Description
N-Methyl-4-(pyridin-4-yl)cyclohexanamine is a cyclohexanamine derivative featuring a methyl group on the nitrogen atom and a pyridin-4-yl substituent at the 4-position of the cyclohexane ring. This structure combines the rigidity of the cyclohexane backbone with the aromatic and hydrogen-bonding capabilities of the pyridine moiety.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-methyl-4-pyridin-4-ylcyclohexan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h6-10,12-13H,2-5H2,1H3 |
InChI Key |
BQESVWAJSHLVKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Key Comparative Analysis
- Substituent Effects: Pyridinyl vs. Piperazinyl: The pyridin-4-yl group in the target compound provides aromaticity and moderate polarity, enabling π-π stacking and hydrogen bonding. In contrast, the 4-methylpiperazinyl group in analogs introduces a flexible, nitrogen-rich heterocycle, likely enhancing solubility and receptor-binding versatility .
Molecular Weight and Physicochemical Properties :
- Chiral analogs (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) highlight the importance of stereochemistry in drug design .
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